molecular formula C13H15NO3 B1617284 2-(5-Hydroxypentyl)isoindoline-1,3-dione CAS No. 63273-48-3

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Cat. No. B1617284
CAS RN: 63273-48-3
M. Wt: 233.26 g/mol
InChI Key: AEQXSCZKSNBLQW-UHFFFAOYSA-N
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Description

“2-(5-Hydroxypentyl)isoindoline-1,3-dione” is a compound with the molecular formula C13H15NO3 . It is a derivative of isoindoline-1,3-dione, a family of compounds that have been the focus of much research due to their diverse biological activities . The compound is recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Molecular Structure Analysis

The molecular weight of “2-(5-Hydroxypentyl)isoindoline-1,3-dione” is 233.27 . The InChI key for this compound is AEQXSCZKSNBLQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(5-Hydroxypentyl)isoindoline-1,3-dione” is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Future Directions

Isoindoline-1,3-dione derivatives, including “2-(5-Hydroxypentyl)isoindoline-1,3-dione”, are of great interest in the context of cancer therapy . Future studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

2-(5-hydroxypentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXSCZKSNBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344174
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxypentyl)isoindoline-1,3-dione

CAS RN

63273-48-3
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step 1. A mixture of phthalic anhydride (1.48 g, 10 mmol) and 5-amino-1-pentanol (1.03 g, 10 mmol) in toluene (20 ml) was heated under reflux overnight. The solvent was removed under vacuum, and the residue was purified by chromatography to afford N-(5-hydroxypentyl)phthalimide (2.00 g, 88%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.37-1.48 (m, 2H), 1.56-1.67 (m, 2H), 1.67-1.79 (m, 2H), 3.64 (t, J=6.5 Hz, 2H), 3.70 (t, J=7.5 Hz, 2H), 7.66-7.76 (m, 2H), 7.80-7.99 (m, 2H). Step 2. Diisopropyl azodicarboxylate (0.69 ml, 3.51 mmol) was added dropwise to a mixture of OZ288 (0.50 g, 1.4 mmol), N-(5-hydroxypentyl)phthalimide (0.65 g, 2.79 mmol), triphenylphosphine (0.92 g, 3.51 mmol), and triethylamine (0.5 ml, 3.51 mmol) in THF (50 ml) at 0° C. under N2 atmosphere. The resulting mixture was stirred at rt for 24 h. After removal of the solvent, the crude product was purified by crystallization from EtOH to afford the desired phenol ether (0.35 g, 44%) as a colorless solid. mp 115-116° C.; 1H NMR (500 MHz, CDCl3) δ 1.46-2.08 (m, 28H), 2.43-2.53 (m, 1H), 3.71 (t, J=7.0 Hz, 2H), 3.92 (t, J=6.5 Hz, 2H), 6.79 (d, J=9.0 Hz, 2H), 7.09 (d, J=9.0 Hz, 2H), 7.67-7.75 (m, 2H), 7.80-7.99 (m, 2H); 13C NMR (125.7 MHz, CDCl3) δ 23.42, 26.49, 26.89, 28.33, 28.85, 31.65, 34.76, 34.81, 36.41, 36.81, 37.85, 42.05, 67.55, 108.46, 111.34, 114.34, 123.18, 127.56, 132.15, 133.86, 138.20, 157.34, 168.43. Step 3. A mixture of the above phenol ether (0.30 g, 0.53 mmol) and hydrazine monohydrate (1 ml) in chloroform (30 ml) and methanol (3 ml) was heated at 50° C. for 24 h. After the reaction mixture was cooled to rt and filtered to the remove a solid by-product, the filtrate was washed with water (2×10 ml) and brine (10 ml), dried over MgSO4, filtered, and concentrated. The residue was dissolved in CH2Cl2 (5 ml) and a solution of methanesulfonic acid (0.05 g, 0.52 mmol) in ethyl acetate (20 ml) was added. The precipitate was collected by filtration to afford trioxolane OZ498 (0.19 g, 68%) as a colorless solid. mp 155-156° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.38-1.98 (m, 28H), 2.30 (brs, 3H), 2.50-2.59 (m, 1H), 2.76-2.85 (m, 2H), 3.92 (t, J=6.3 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 7.11 (d, =8.3 Hz, 2H), 7.63 (brs, 3H); 13C NMR (125.7 MHz, DMSO-d6) δ 22.72, 25.98, 26.39, 26.90, 28.35, 31.49, 34.28, 34.44, 35.96, 36.25, 38.97, 40.86, 67.22, 108.32, 110.71, 114.44, 127.58, 138.04, 157.08. Anal. Calcd for C28H43NO7S: C, 62.54; H, 8.06; N, 2.60. Found: C, 62.55; H, 7.93; N, 2.76.
Quantity
1.48 g
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reactant
Reaction Step One
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1.03 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (6.46 g, 43.6 mmol) and 5-aminopentanol (4.5 g, 43.6 mmol) was heated to 145° C. in an open flask for 30 min. A stream of N2 was applied to expel water vapor. After cooled to room temperature, the reaction residue was dried on vacuum pump. The product was obtained as colorless oil: yield 100%; 1H NMR (CDCl3) δ 1.4-1.5 (m, 2H), 1.6-1.8 (m, 4H), 3.6 (t, 2H, J=6.5), 3.7 (t, J=7.2 Hz), 7.7 (m, 2H), 7.8-7.9 (m, 2H).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-amino-1-pentanol (5.00 g, 48.5 mmol) in benzene (150 mL) was added N-carboethoxyphthalimide (11.0 g, 50.2 mmol) and the solution was stirred at room temperature for 5 h). The solvents were removed under reduced pressure to yield a yellow oil. Purification by flash column chromatography using 25% ethyl acetate in petroleum ether yielded the target compound as a clear colorless oil (9.6 mg, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Hydroxypentyl)isoindoline-1,3-dione
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Citations

For This Compound
5
Citations
CM Russo - 2023 - search.proquest.com
SH2-constaining inositol 5’-phosphatase (SHIP) is an enzyme involved in the PI3K cellular signaling pathway. In response to external stressors, SHIP is recruited to the internal cell …
S Chan - 2011 - researchspace.auckland.ac.nz
New Zealand has a diverse and mostly unexplored marine environment. Ascidians found in New Zealand waters are a previously documented excellent source of bioactive marine …
Number of citations: 3 researchspace.auckland.ac.nz
B Lainer, D Lichosyt, M Aleksandrova… - The Journal of Organic …, 2021 - ACS Publications
Secondary benzylic alcohols and diarylmethanols are common structural motifs of biologically active and medicinally relevant compounds. Here we report their enantioselective …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
A Papa, I Cursaro, L Pozzetti, C Contri… - Archiv der …, 2023 - Wiley Online Library
Aiming to simultaneously modulate the endocannabinoid system (ECS) functions and the epigenetic machinery, we selected the fatty acid amide hydrolase (FAAH) and histone …
L Cosentino - 2012 - bradscholars.brad.ac.uk
The cancer stem cell (CSC) concept is still very controversial; therefore identification and isolation of this specific population remain challenging. A variety of putative markers have been …
Number of citations: 2 bradscholars.brad.ac.uk

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